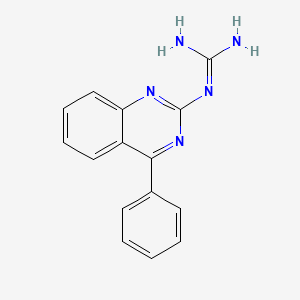
N-(4-phenyl-2-quinazolinyl)guanidine
Übersicht
Beschreibung
N-(4-phenyl-2-quinazolinyl)guanidine, also known as PQG, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PQG belongs to the class of guanidine compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
N-(4-phenyl-2-quinazolinyl)guanidine has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an antitumor agent. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of tumors in animal models, suggesting its potential as a cancer treatment.
Wirkmechanismus
The mechanism of action of N-(4-phenyl-2-quinazolinyl)guanidine is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, preventing the formation of the peptide bond between amino acids. This leads to the inhibition of protein synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been found to possess other biochemical and physiological effects. This compound has been shown to inhibit the replication of the hepatitis B virus, suggesting its potential as an antiviral agent. This compound has also been found to possess antibacterial activity, inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-phenyl-2-quinazolinyl)guanidine is its relatively simple synthesis method, which allows for large-scale production. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(4-phenyl-2-quinazolinyl)guanidine. One area of interest is the development of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy. Another area of research is the development of this compound as an antiviral and antibacterial agent. Finally, there is potential for the development of this compound as a tool for studying protein synthesis and its inhibition.
Eigenschaften
IUPAC Name |
2-(4-phenylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14(17)20-15-18-12-9-5-4-8-11(12)13(19-15)10-6-2-1-3-7-10/h1-9H,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJKNADHWJKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-allyl-6-methyl-4-(4-phenyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B3953487.png)
![ethyl 3-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B3953489.png)
![3-amino-2-butyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3953491.png)
![3-[(4-chlorophenyl)thio]-1-(3,5-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3953493.png)
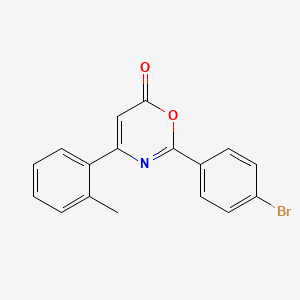

![ethyl 1-[2-(acetylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3953508.png)
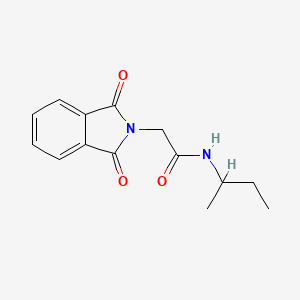
![N-[4-(aminosulfonyl)benzyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953531.png)
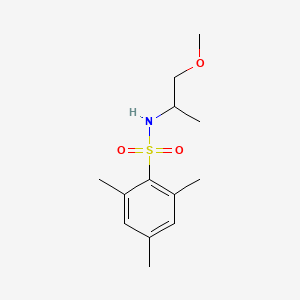
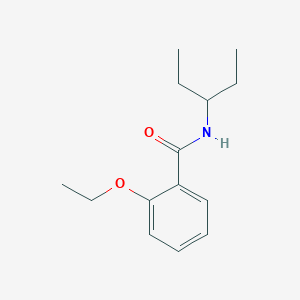
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B3953553.png)
![(8R*,9aS*)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3953576.png)